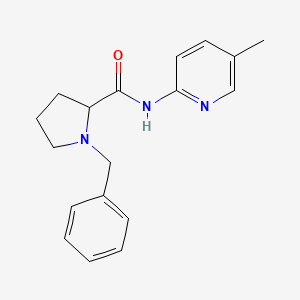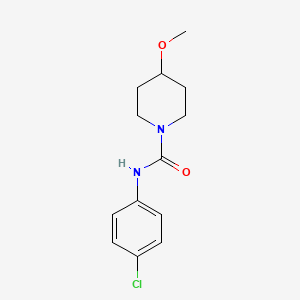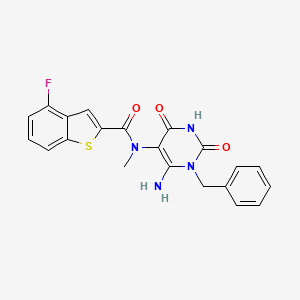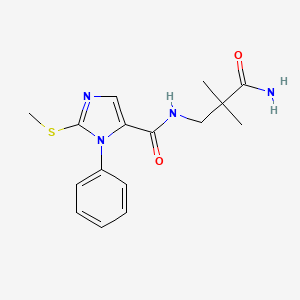
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Compound X and has been synthesized using different methods.
Mechanism of Action
Compound X exerts its effects through the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Compound X has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, Compound X has been found to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. It has also been found to improve cognitive function and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological activity. However, there are also limitations to its use in lab experiments. It can be difficult to purify and can be unstable under certain conditions.
Future Directions
There are several future directions for research on Compound X. One area of research is the development of more efficient synthesis methods. Another area of research is the identification of new targets for Compound X and the development of more potent derivatives. Additionally, research is needed to further elucidate the mechanism of action of Compound X and to better understand its physiological effects. Finally, research is needed to evaluate the safety and efficacy of Compound X in preclinical and clinical trials.
Synthesis Methods
Compound X can be synthesized using several methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydro-beta-carboline intermediate, which is then cyclized to form Compound X. The Ugi reaction involves the reaction of an isocyanide with an aldehyde, amine, and carboxylic acid to form a peptidomimetic intermediate, which is then cyclized to form Compound X. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst to form Compound X.
Scientific Research Applications
Compound X has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its ability to modulate the immune system and for its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
1-benzyl-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-9-10-17(19-12-14)20-18(22)16-8-5-11-21(16)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUAOLSOQCQDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)




![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)